Roseofungin

描述

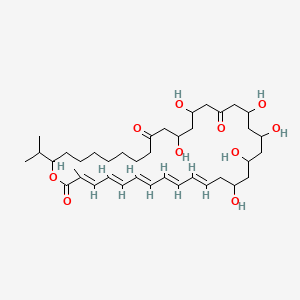

Structure

2D Structure

属性

CAS 编号 |

12687-98-8 |

|---|---|

分子式 |

C39H62O10 |

分子量 |

690.9 g/mol |

IUPAC 名称 |

(3E,5E,7E,9E,11E)-14,16,18,20,24,26-hexahydroxy-3-methyl-36-propan-2-yl-1-oxacyclohexatriaconta-3,5,7,9,11-pentaene-2,22,28-trione |

InChI |

InChI=1S/C39H62O10/c1-28(2)38-20-16-12-8-11-15-19-31(41)22-33(43)24-35(45)26-37(47)27-36(46)25-34(44)23-32(42)21-30(40)18-14-10-7-5-4-6-9-13-17-29(3)39(48)49-38/h4-7,9-10,13-14,17,28,30,32-36,38,40,42-46H,8,11-12,15-16,18-27H2,1-3H3/b6-4+,7-5+,13-9+,14-10+,29-17+ |

InChI 键 |

YHVUXVJMFMUNKX-YQMHJARZSA-N |

手性 SMILES |

C/C/1=C\C=C\C=C\C=C\C=C\CC(CC(CC(CC(CC(=O)CC(CC(CC(=O)CCCCCCCC(OC1=O)C(C)C)O)O)O)O)O)O |

规范 SMILES |

CC1=CC=CC=CC=CC=CCC(CC(CC(CC(CC(=O)CC(CC(CC(=O)CCCCCCCC(OC1=O)C(C)C)O)O)O)O)O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Roseofungin; |

产品来源 |

United States |

Foundational & Exploratory

Roseofungin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roseofungin, a polyene macrolide antibiotic, exhibits a broad spectrum of antifungal activity, positioning it as a compound of significant interest for therapeutic development. Produced by the actinomycete Streptomyces roseoflavus var. roseofungini, this molecule has demonstrated potent inhibitory effects against a range of pathogenic fungi, including yeasts, dermatophytes, and molds. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the methodologies for the fermentation of the producing organism, extraction and purification of the antibiotic, and its antifungal activity profile. Furthermore, this document presents its physicochemical properties and discusses its mechanism of action. All quantitative data are summarized in structured tables, and key experimental protocols are described in detail to facilitate reproducibility. A visualization of the proposed mechanism of action is also provided.

Introduction

The genus Streptomyces is a prolific source of bioactive secondary metabolites, including a majority of the clinically important antibiotics. This compound is one such compound, a polyene antibiotic with significant antifungal properties. First identified from Streptomyces roseoflavus var. roseofungini, it has been shown to be effective against various fungal pathogens, making it a candidate for further investigation in the development of new antifungal therapies. This guide aims to provide a comprehensive technical resource for researchers and professionals involved in natural product drug discovery and development.

Physicochemical Properties of this compound

This compound is a light-yellow hygroscopic powder with a specific odor. Its structure as a carbonyl-conjugated pentaene has been confirmed through various spectroscopic methods, including UV, IR, Mass Spectrometry, and NMR.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value/Description | Reference |

| Appearance | Light-yellow hygroscopic powder | [1] |

| Solubility | Poorly soluble in water | [2] |

| UV λmax | Characteristic of a pentaene chromophore | [1] |

| IR Spectroscopy | Indicates presence of hydroxyl, carbonyl, and polyene groups | [1] |

| Mass Spectrometry | Used for structural elucidation and identification | [1] |

| ¹H-NMR | Provides detailed structural information | [2] |

Experimental Protocols

Fermentation of Streptomyces roseoflavus var. roseofungini

This protocol describes the cultivation of Streptomyces roseoflavus var. roseofungini for the production of this compound.

Materials:

-

Streptomyces roseoflavus var. roseofungini strain

-

Potato Dextrose Agar (PDA) medium (for activation)

-

Fermentation medium (per liter):

-

Glucose: 24 g

-

Soluble starch: 8 g

-

Peanut cake powder: 15 g

-

Corn paste: 8 g

-

NaCl: 4 g

-

CaCO₃: 3 g

-

KH₂PO₄: 0.2 g

-

-

500 mL Erlenmeyer flasks

-

Rotary shaker

Procedure:

-

Activation of the Strain: A spore suspension of S. roseoflavus var. roseofungini is activated on Potato Dextrose Agar (PDA) medium. The culture is incubated at 30°C for 5 days.[2]

-

Inoculum Preparation: A section of the PDA plate with mature aerial mycelium is used to inoculate 100 mL of fermentation medium in a 500 mL Erlenmeyer flask.

-

Fermentation: The inoculated flask is incubated on a rotary shaker at 30°C and 200 rpm for 5 days.[2] The production of this compound can be monitored by taking samples at regular intervals and analyzing them for antifungal activity or by HPLC.

Extraction and Isolation of this compound

This protocol details the extraction of this compound from the fermentation broth and its subsequent purification.

Materials:

-

Fermentation broth from S. roseoflavus var. roseofungini

-

Methanol

-

Centrifuge

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography (60-120 mesh)

-

Glass column for chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Extraction from Mycelium: It has been noted that a more straightforward method for isolation can be achieved from the biomass of an adifferentiated variant of the producing strain, leading to higher yields with reduced solvent usage.[1] The mycelium is separated from the fermentation broth by centrifugation.

-

Solvent Extraction: The mycelial biomass is extracted with methanol. The methanolic extract is then concentrated under vacuum using a rotary evaporator to obtain a crude extract.

-

Purification by Column Chromatography: a. Column Packing: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a suitable non-polar solvent to create a slurry and ensure even packing.[3][4] b. Loading: The crude this compound extract is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column. c. Elution: The column is eluted with a solvent system of increasing polarity. A gradient of chloroform-methanol can be used.[3][4] d. Fraction Collection: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. e. Final Purification: Fractions containing pure this compound are pooled and the solvent is evaporated to yield the purified compound.

Antifungal Susceptibility Testing

The antifungal activity of this compound is determined by measuring its Minimum Inhibitory Concentration (MIC) against various fungal strains using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8][9]

Materials:

-

Purified this compound

-

Fungal test strains (e.g., Candida albicans, Aspergillus fumigatus, dermatophytes)

-

RPMI-1640 medium (buffered with MOPS)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in RPMI-1640 medium.

-

Preparation of Microtiter Plates: Serial two-fold dilutions of this compound are prepared in the wells of a 96-well microtiter plate using RPMI-1640 medium.

-

Inoculum Preparation: Fungal inocula are prepared from fresh cultures and adjusted to a standardized concentration (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts).

-

Inoculation: Each well is inoculated with the fungal suspension. A growth control well (without this compound) and a sterility control well (medium only) are included.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control.[6]

Antifungal Activity of this compound

This compound exhibits a broad spectrum of antifungal activity against a variety of pathogenic fungi.

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Various Fungal Pathogens

| Fungal Species | MIC (µg/mL) | Reference |

| Candida albicans | 1.11 - 1.65 | [2] |

| Trichophyton mentagrophytes var. gypseum | 0.53 | [2] |

| Microsporum lanosum | 0.78 | [2] |

| Trichophyton rubrum | 1.11 | [2] |

| Achorion schoenleinii | 0.6 | [2] |

| Aspergillus spp. | 4.6 - 8.33 | [2] |

| Cryptococcus neoformans | 4.69 | |

| Sporothrix schenckii | 7.29 | |

| Hormodendrum spp. | 5.21 |

Mechanism of Action

The primary mechanism of action of polyene antibiotics, including this compound, involves their interaction with ergosterol (B1671047), a key sterol component of the fungal cell membrane.[10][11][12][13] This interaction leads to the disruption of the membrane's integrity and function.

-

Membrane Permeabilization: The binding of this compound to ergosterol is thought to form pores or channels in the fungal membrane. This disrupts the osmotic balance of the cell, leading to the leakage of essential intracellular components such as ions (K⁺, Na⁺) and small organic molecules, ultimately resulting in cell death.[10][11]

-

Inhibition of Membrane Transport Proteins: Recent studies on other polyenes suggest an additional mechanism where the binding to ergosterol can directly inhibit the function of essential membrane transport proteins, such as those responsible for amino acid and glucose uptake.[14] This inhibition occurs without necessarily causing widespread membrane permeabilization.

The following diagram illustrates the proposed mechanism of action of this compound at the fungal cell membrane.

Caption: Proposed mechanism of action of this compound at the fungal cell membrane.

Conclusion

This compound, a polyene antibiotic from Streptomyces roseoflavus var. roseofungini, demonstrates significant potential as an antifungal agent. Its broad spectrum of activity against clinically relevant fungi warrants further investigation for potential therapeutic applications. The protocols and data presented in this technical guide provide a foundational resource for researchers to further explore the properties and potential of this compound in the ongoing search for novel and effective antifungal drugs.

References

- 1. [Identification with this compound of an antibiotic produced by Streptomyces roseoflavus strain A-23/791 and its undifferentiated variant] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and Predictions Regarding the Biosynthesis Pathway of Polyene Macrolides Produced by Streptomyces roseoflavus Men-myco-93-63 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. researchgate.net [researchgate.net]

- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]

- 12. Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Polyene antimycotic - Wikipedia [en.wikipedia.org]

- 14. Polyene antibiotic that inhibits membrane transport proteins - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Enigmatic Structure of Roseofungin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roseofungin, a polyene macrolide antibiotic isolated from Streptomyces roseoflavus, has garnered significant interest due to its broad-spectrum antifungal activity. As a member of the pentaene subgroup, its biological activity is intrinsically linked to its complex chemical architecture. The elucidation of this structure has been a multi-decade endeavor, employing a combination of classical chemical degradation techniques and modern spectroscopic methods. This technical guide provides a comprehensive overview of the scientific journey to unravel the chemical structure of this compound, presenting available data, detailing experimental protocols, and illustrating the logical framework of the elucidation process.

Physicochemical Properties and Isolation

This compound is described as a light-yellow, hygroscopic amorphous powder.[1] It is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), pyridine, and acetic acid, but only slightly soluble in water.[1]

Experimental Protocol: Isolation of this compound

The isolation of this compound from the culture fluid of Actinomyces roseoflavus var. Roseofungini has been described as follows[2]:

-

Extraction from Mycelium: The wet mycelium is extracted twice with acetone (B3395972).

-

Solvent Removal: The combined acetone extracts are concentrated in a vacuum to remove the solvent.

-

Butanol Extraction: The remaining aqueous residue is extracted with n-butanol.

-

Washing: The butanol layer is washed sequentially with a 1% aqueous sodium hydroxide (B78521) solution and then with water.

-

Precipitation: The butanol extract is concentrated under vacuum, and this compound is precipitated by the addition of diethyl ether.

-

Purification: The crude product is collected, washed with ether, and further purified by gel filtration on Sephadex LH-20. The fractions containing the lemon-yellow compound are combined, concentrated, and the purified this compound is precipitated and dried.

Spectroscopic and Physicochemical Data

A summary of the key spectroscopic and physicochemical data for this compound is presented in the table below. It is important to note that this compound is often isolated as a complex of several closely related components, which can lead to some variability in the reported data.[3]

| Parameter/Technique | Observation/Data | Reference |

| Appearance | Light-yellow hygroscopic powder | [1] |

| UV-Vis Spectroscopy | Maxima at 363 nm, with a shoulder at ~260 nm, characteristic of an oxo-pentaene. | [4] |

| Infrared (IR) Spectroscopy (cm⁻¹) | 3351, 2925, 2159, 2025, 1653, 1559, 1148, 1015, 777, 696 | [5] |

| ¹H NMR Spectroscopy | A complex spectrum has been recorded in d6-DMSO. | [2] |

| ¹³C NMR Spectroscopy | Indicates the presence of a hemiketal ring. | [6] |

| Mass Spectrometry | Fragmentation data has been obtained for different HPLC fractions. | [7] |

| HPLC Analysis | This compound consists of at least three major components with identical UV spectra. | [3] |

The Path to Structure Elucidation: A Step-by-Step Breakdown

The determination of this compound's planar structure has relied heavily on a combination of chemical degradation studies and spectroscopic analysis, primarily conducted by Shenin and colleagues. The logical workflow of this process is outlined below.

Caption: Workflow for the chemical structure elucidation of this compound.

Key Experimental Findings and Interpretations

-

Pentaene Chromophore and Carbonyl Conjugation: UV-Vis spectroscopy revealed a spectrum characteristic of a pentaene (five conjugated double bonds). The observed absorption maxima suggested the presence of a carbonyl group conjugated with the polyene system.[6]

-

Identification of a C1-C15 Fragment through Chemical Degradation:

-

Experimental Protocol: this compound was first perhydrogenated to saturate all double bonds. This perhydro-derivative was then subjected to oxidation, first with potassium permanganate (B83412) and subsequently with chromic anhydride.[6]

-

Result: This degradation yielded 2-methyltridecan dicarboxylic acid.

-

Interpretation: The identification of this C14 dicarboxylic acid with a methyl branch provided strong evidence for the structure of the C1 to C15 portion of the macrolide ring, including the location of a methyl side chain.

-

-

Localization of Carbonyl and Hydroxyl Groups via Reduction and Mass Spectrometry:

-

Experimental Protocol: this compound was reduced using lithium aluminum deuteride (B1239839) (LiAlD₄) and sodium borohydride (B1222165) (NaBH₄) to convert carbonyl groups into hydroxyls (or deuteroxyls in the case of LiAlD₄). The resulting polyols were then analyzed by mass spectrometry.[6]

-

Result: The mass spectral analysis of these reduced products allowed for the determination of the positions of the original oxygen-containing functions.

-

Interpretation: This experiment successfully placed two carbonyl groups at positions C11 and C17 of the macrolide ring.

-

-

Evidence for a Hemiketal Ring from ¹³C NMR Spectroscopy:

-

Methodology: The ¹³C NMR spectrum of this compound was acquired and analyzed.

-

Result: The spectral data indicated the presence of a hemiketal linkage.

-

Interpretation: This hemiketal was proposed to form between the carbonyl group at C17 and a hydroxyl group at C21, creating a cyclic structural feature within the macrolide.[6]

-

Proposed Partial Structure of this compound

Based on the cumulative evidence from these experiments, a partial structure for this compound has been proposed. The diagram below illustrates the key structural features that have been identified.

Caption: Key identified components of the this compound structure.

Unresolved Aspects and Future Directions

While significant progress has been made in elucidating the planar structure of this compound, several critical aspects remain to be fully resolved.

-

Absolute Stereochemistry: The absolute configuration of the numerous stereocenters within the this compound macrolide has not been definitively established. Determining the precise 3D arrangement of atoms is crucial for understanding its biological activity and for any future synthetic efforts. Modern techniques such as X-ray crystallography of a suitable derivative or advanced NMR methods (e.g., J-based configurational analysis, Mosher's ester analysis) would be necessary to assign the stereochemistry.

-

Component Heterogeneity: Given that this compound is a complex of closely related molecules, the complete structural elucidation of each major component is necessary to fully understand the composition of the natural product.

Conclusion

The chemical structure elucidation of this compound represents a classic example of natural product chemistry, integrating chemical degradation with spectroscopic analysis. The foundational work has successfully identified the core macrolide ring, the pentaene chromophore, key functional groups, and a hemiketal ring system. However, a complete, high-resolution structure, including the definitive assignment of all stereocenters, remains an open area for future research. The availability of more detailed, quantitative spectroscopic data and the application of modern stereochemical determination methods will be paramount to fully unraveling the molecular architecture of this potent antifungal agent, paving the way for a deeper understanding of its mechanism of action and potential for therapeutic development.

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. [Stabilization of this compound by antioxidants] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and Predictions Regarding the Biosynthesis Pathway of Polyene Macrolides Produced by Streptomyces roseoflavus Men-myco-93-63 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Structure of the pentaene antibiotic this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unraveling the Assembly Line: A Technical Guide to Roseofungin Biosynthesis in Actinomycetes

For Immediate Release

A deep dive into the genetic and biochemical machinery responsible for producing the polyene antibiotic, Roseofungin, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of its biosynthetic pathway in actinomycetes. Leveraging recent genomic insights and established methodologies in polyketide biosynthesis, this document provides a foundational understanding for future research and development of this promising antifungal agent.

This compound, a pentaene macrolide antibiotic produced by actinomycetes such as Streptomyces roseoflavus, exhibits significant antifungal activity. Its complex structure, a hallmark of polyketide natural products, is assembled by a sophisticated enzymatic machinery encoded by a dedicated biosynthetic gene cluster (BGC). This guide elucidates the putative biosynthetic pathway, presents available quantitative data, details relevant experimental protocols, and visualizes the intricate molecular processes involved.

The this compound Biosynthetic Gene Cluster: A Polyketide Synthase Powerhouse

While the specific biosynthetic gene cluster for this compound has not been explicitly detailed in publicly available literature, a closely related study on the oxo-pentaene macrolides produced by Streptomyces roseoflavus Men-myco-93-63 provides a robust model for the this compound BGC. Complete genome sequencing of this strain revealed a candidate gene cluster (cluster 36) predicted to produce a structurally similar compound. This cluster is hypothesized to be highly homologous, if not identical, to the this compound BGC.[1][2]

The core of this BGC is a Type I modular polyketide synthase (PKS). These large, multifunctional enzymes act as a molecular assembly line, iteratively adding and modifying simple carboxylic acid building blocks to construct the complex polyketide backbone of this compound. Each module within the PKS is responsible for one cycle of chain elongation and contains a specific set of catalytic domains that determine the structure of the growing polyketide chain.

Based on the analysis of the identified gene cluster in S. roseoflavus Men-myco-93-63, the following key components are predicted to be involved in the biosynthesis of the polyene macrolide backbone:

-

Loading Module: Initiates the process by selecting the starter unit, typically a small acyl-CoA.

-

Elongation Modules: A series of modules that sequentially add extender units (malonyl-CoA or methylmalonyl-CoA) to the growing polyketide chain. Each module contains a core set of domains:

-

Acyltransferase (AT): Selects and loads the appropriate extender unit.

-

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.

-

Ketosynthase (KS): Catalyzes the condensation reaction, extending the chain.

-

-

Tailoring Domains: Within each module, optional domains such as Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER) modify the β-keto group, leading to the characteristic polyol and polyene regions of the molecule.

-

Thioesterase (TE) Domain: Terminates the synthesis and releases the completed polyketide chain, often facilitating its cyclization into the macrolactone ring.

Following the assembly of the macrolactone core, a series of post-PKS tailoring enzymes, including hydroxylases (often cytochrome P450 monooxygenases) and glycosyltransferases, are predicted to further modify the molecule to yield the final, biologically active this compound.

Putative Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for a this compound-like pentaene macrolide begins with the loading of a starter unit onto the PKS. A series of condensation and modification reactions, catalyzed by the sequential action of the PKS modules, elongates and shapes the polyketide backbone. The presence and activity of KR, DH, and ER domains within each module dictate the pattern of hydroxyl groups and double bonds. Finally, the TE domain catalyzes the release and macrolactonization of the polyketide chain. Post-PKS modifications, such as hydroxylation and glycosylation, complete the biosynthesis.

Quantitative Data on Polyene Macrolide Production

The study on S. roseoflavus Men-myco-93-63 provides valuable quantitative data through High-Performance Liquid Chromatography (HPLC) analysis of fermentation products from the wild-type strain and various gene inactivation mutants. This data offers insights into the roles of specific genes in the biosynthesis of oxo-pentaene macrolides, which are structurally related to this compound.

| Strain/Mutant | Key Gene Inactivated | Putative Function of Inactivated Gene | Relative Production of Oxo-pentaene Macrolides (%) |

| Wild-type Men-myco-93-63 | - | - | 100 |

| ΔrfmA | rfmA | PKS module | 0 |

| ΔrfmB | rfmB | PKS module | 0 |

| ΔrfmD | rfmD | PKS module | 0 |

| ΔrfmE | rfmE | PKS module | 0 |

| ΔrfmF | rfmF | PKS module | 0 |

| Data is inferred and summarized from the findings of the study on S. roseoflavus Men-myco-93-63, where inactivation of PKS genes abolished production.[2] |

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of genomic and molecular biology techniques. The following protocols, adapted from the study of the S. roseoflavus Men-myco-93-63 polyene macrolide BGC, are central to this research.[1]

Genomic DNA Extraction from Streptomyces

A modified protocol for extracting high-quality genomic DNA suitable for whole-genome sequencing.

-

Culture: Grow Streptomyces roseoflavus in a suitable liquid medium to the late exponential phase.

-

Harvesting: Centrifuge the culture to pellet the mycelia. Wash the mycelia with a suitable buffer.

-

Lysis: Resuspend the mycelia in a lysis buffer containing lysozyme (B549824) and incubate to degrade the cell wall. Subsequently, treat with Proteinase K and SDS to lyse the cells and denature proteins.

-

Purification: Perform sequential phenol-chloroform-isoamyl alcohol extractions to remove proteins and other cellular debris.

-

Precipitation: Precipitate the genomic DNA from the aqueous phase using isopropanol.

-

Washing and Resuspension: Wash the DNA pellet with 70% ethanol (B145695) and air-dry. Resuspend the purified genomic DNA in TE buffer.

Whole-Genome Sequencing and Bioinformatic Analysis

-

Sequencing: Sequence the purified genomic DNA using a long-read sequencing technology such as PacBio RSII to facilitate the assembly of the complete genome and large gene clusters.[1]

-

Assembly: Assemble the raw sequencing reads into a complete genome sequence.

-

Gene Prediction: Predict the open reading frames (ORFs) using software like GeneMarkS.[2]

-

BGC Identification: Analyze the genome for secondary metabolite biosynthetic gene clusters using tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).[2] This tool identifies PKS and other key biosynthetic genes and predicts the structure of the resulting natural product.

Gene Inactivation by Homologous Recombination

This protocol is used to create knockout mutants to verify the function of specific genes within the BGC.

-

Construct Design: Design a gene replacement cassette containing an antibiotic resistance gene flanked by homologous regions upstream and downstream of the target gene.

-

Vector Construction: Clone the gene replacement cassette into a suitable E. coli - Streptomyces shuttle vector.

-

Conjugation: Transfer the recombinant plasmid from an E. coli donor strain to Streptomyces roseoflavus via intergeneric conjugation.

-

Selection of Mutants: Select for exconjugants that have undergone homologous recombination, resulting in the replacement of the target gene with the resistance cassette.

-

Verification: Confirm the gene knockout by PCR analysis using primers flanking the target gene.

HPLC Analysis of Fermentation Products

A standard method for the separation, identification, and quantification of secondary metabolites.

-

Fermentation: Cultivate the wild-type and mutant Streptomyces strains under conditions conducive to antibiotic production.

-

Extraction: Extract the secondary metabolites from the fermentation broth and/or mycelia using a suitable organic solvent.

-

Analysis: Analyze the crude extracts by reverse-phase HPLC coupled with a UV-Vis or mass spectrometry detector.

-

Quantification: Compare the peak areas of the target compounds in the chromatograms of the mutant and wild-type strains to determine the effect of the gene inactivation on production.[2]

Regulatory Landscape of this compound Biosynthesis

The production of antibiotics in Streptomyces is tightly regulated by a complex network of genes. This regulation ensures that these metabolically expensive compounds are produced at the appropriate time in the bacterial life cycle. While specific regulators of the this compound BGC have not been identified, the general principles of antibiotic regulation in Streptomyces are likely to apply.

This regulatory network typically involves:

-

Cluster-Situated Regulators (CSRs): Genes located within the BGC that often act as pathway-specific activators. These are frequently members of the Streptomyces antibiotic regulatory protein (SARP) family.

-

Pleiotropic Regulators: Global regulators that respond to nutritional and environmental signals, coordinating secondary metabolism with primary metabolism and morphological differentiation.

-

Signal Transduction Systems: Two-component systems and other signaling pathways that perceive external cues and transmit this information to the regulatory network.

Future Directions

The information presented in this guide provides a solid framework for the further investigation and exploitation of the this compound biosynthetic pathway. Future research efforts could focus on:

-

Definitive Identification and Sequencing of the this compound BGC: Confirming the exact gene cluster responsible for this compound production.

-

Functional Characterization of Tailoring Enzymes: Elucidating the precise roles of the hydroxylases, glycosyltransferases, and other tailoring enzymes in determining the final structure and activity of this compound.

-

Elucidation of Regulatory Mechanisms: Identifying the specific CSRs and global regulators that control this compound biosynthesis to enable targeted strain improvement for increased production.

-

Biosynthetic Engineering: Utilizing the knowledge of the BGC to generate novel this compound analogs with improved therapeutic properties, such as reduced toxicity and enhanced efficacy, through combinatorial biosynthesis and metabolic engineering.

By continuing to unravel the complexities of the this compound biosynthetic pathway, the scientific community can unlock the full potential of this valuable natural product in the fight against fungal infections.

References

Roseofungin's Mechanism of Action Against Fungal Pathogens: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roseofungin, a polyene macrolide antibiotic, exhibits a potent antifungal activity against a range of fungal pathogens. This technical guide delineates the current understanding of this compound's core mechanism of action. Primarily, this compound disrupts the fungal cell's physiological integrity by increasing the permeability of the plasma membrane and inhibiting essential membrane-bound enzymes, specifically (Na+, K+)-ATPase. This disruption of cellular homeostasis is further compounded by the inhibition of cellular respiration. This guide summarizes the available quantitative data on its antifungal efficacy, details relevant experimental methodologies for its study, and visualizes its proposed mechanism of action and associated experimental workflows. While the primary modes of action are established, further research is required to elucidate the specific signaling pathways affected and the precise molecular mechanisms of fungal resistance.

Introduction

This compound is a polyene antibiotic belonging to the subgroup of carbonyl-conjugated pentaenes.[1] Like other polyenes, its primary mode of action is centered on the fungal cell membrane, a critical structure for maintaining cellular integrity and function. The increasing prevalence of drug-resistant fungal infections necessitates a deeper understanding of the mechanisms of action of existing and novel antifungal agents to facilitate the development of more effective therapeutic strategies. This guide provides a comprehensive overview of the known mechanisms by which this compound exerts its antifungal effects.

Core Mechanism of Action

The antifungal activity of this compound is multifactorial, primarily targeting the fungal plasma membrane and cellular respiration.

Alteration of Plasma Membrane Permeability

A key aspect of this compound's mechanism is its ability to increase the permeability of the fungal plasma membrane.[2] This effect is characteristic of polyene antibiotics, which interact with ergosterol (B1671047), a major sterol component of fungal cell membranes. This interaction is thought to lead to the formation of pores or channels in the membrane, disrupting the osmotic integrity of the cell and leading to the leakage of essential intracellular components.

Inhibition of (Na+, K+)-ATPase

This compound has been shown to inhibit the activity of Mg2+-dependent (Na+, K+)-activated ATPase on the plasma membranes of Candida guilliermondii.[2] This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, which are vital for numerous cellular processes, including nutrient transport and pH homeostasis. Inhibition of this ATPase pump leads to a disruption of these gradients, further compromising cell function and viability.

Inhibition of Cellular Respiration

Studies have demonstrated that this compound inhibits respiration in fungal cells. Oxygen consumption by cells treated with this compound is sharply decreased, and at higher concentrations, respiration can be almost completely inhibited. This suggests that this compound may interfere with the mitochondrial electron transport chain or other key components of cellular respiration, leading to a depletion of cellular ATP and ultimately contributing to cell death.

Quantitative Data: Antifungal Efficacy

The in vitro antifungal activity of this compound has been evaluated against a variety of fungal pathogens. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data.

| Fungal Species | MIC (µg/mL) | Reference |

| Candida albicans (clinical strains) | 1.66 - 2.0 | [3] |

| Candida tropicalis | 2.0 | [3] |

| Candida krusei | 2.5 | [3] |

| Candida glabrata | 2.5 | [3] |

| Candida parapsilosis | 2.5 | [3] |

| Trichophyton mentagrophytes var. gypseum | 0.53 | [2] |

| Microsporum lanosum | 0.78 | [2] |

| Trichophyton rubrum | 1.11 | [2] |

| Achorion schoenleinii | 0.6 | [2] |

| Aspergillus species | 4.6 - 8.33 | [2] |

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted to study the specific mechanisms of action of this compound.

Determination of Fungal Plasma Membrane Permeability

This protocol utilizes a fluorescent dye, such as SYTOX Green, which can only enter cells with compromised plasma membranes and fluoresces upon binding to nucleic acids.

Materials:

-

Fungal cell culture (e.g., Candida albicans)

-

Phosphate-buffered saline (PBS)

-

This compound solution of known concentration

-

SYTOX Green nucleic acid stain (e.g., 5 mM solution in DMSO)

-

Fluorometer or fluorescence microscope

Procedure:

-

Grow fungal cells to the mid-logarithmic phase in an appropriate liquid medium.

-

Harvest cells by centrifugation and wash twice with PBS.

-

Resuspend the cells in PBS to a final density of approximately 1 x 10^7 cells/mL.

-

Add SYTOX Green to the cell suspension to a final concentration of 1 µM and incubate in the dark for 15 minutes.

-

Add varying concentrations of this compound to the cell suspension. Include a no-drug control.

-

Incubate the samples at the optimal growth temperature for the fungus for a specified time course (e.g., 30, 60, 120 minutes).

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 488 nm excitation and 525 nm emission for SYTOX Green). An increase in fluorescence indicates an increase in membrane permeability.

-

(Optional) Visualize the stained cells using fluorescence microscopy.

Assay for (Na+, K+)-ATPase Activity

This assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by (Na+, K+)-ATPase.

Materials:

-

Fungal cell culture

-

Membrane protein extraction buffer

-

Assay buffer (containing MgCl2, KCl, NaCl)

-

ATP solution

-

This compound solution

-

Malachite Green reagent for phosphate detection

-

Spectrophotometer

Procedure:

-

Prepare a crude membrane fraction from the fungal cells.

-

Incubate the membrane fraction with varying concentrations of this compound in the assay buffer for a predetermined time.

-

Initiate the enzymatic reaction by adding ATP.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding the Malachite Green reagent.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate produced.

-

Calculate the specific activity of the (Na+, K+)-ATPase and the percentage of inhibition by this compound.

Measurement of Fungal Cellular Respiration

This protocol uses an oxygen-sensing system to measure the rate of oxygen consumption by fungal cells.

Materials:

-

Fungal cell culture

-

Respiration buffer (e.g., YPD medium)

-

This compound solution

-

Oxygen-sensing system (e.g., Seahorse XF Analyzer or a Clark-type oxygen electrode)

Procedure:

-

Grow fungal cells to the mid-logarithmic phase.

-

Harvest and resuspend the cells in the respiration buffer to a known cell density.

-

Place the cell suspension in the chamber of the oxygen-sensing instrument and allow the baseline oxygen consumption rate to stabilize.

-

Inject this compound at various concentrations into the chamber.

-

Continuously monitor the oxygen concentration in the chamber over time.

-

Calculate the rate of oxygen consumption before and after the addition of this compound to determine the extent of respiratory inhibition.

Visualizations

Signaling Pathways and Experimental Workflows

Fungal Resistance

While specific resistance mechanisms to this compound have not been extensively documented, general mechanisms of resistance to polyene antibiotics are likely relevant. These include:

-

Alterations in Membrane Sterol Composition: Mutations in the ergosterol biosynthesis pathway can lead to a decrease in the ergosterol content of the fungal membrane or the production of altered sterols with reduced affinity for polyenes.

-

Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters or major facilitator superfamily (MFS) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.

-

Formation of Biofilms: Fungi growing in biofilms are often more resistant to antifungal agents due to the protective extracellular matrix and altered physiological state of the cells within the biofilm.

Further research is needed to identify the specific genes and mutations that may confer resistance to this compound in clinical and environmental isolates.

Conclusion and Future Directions

This compound is a polyene antibiotic with a clear mechanism of action centered on the disruption of the fungal plasma membrane and inhibition of cellular respiration. Its efficacy against a range of pathogenic fungi, including various Candida species and dermatophytes, makes it a compound of continued interest. However, significant knowledge gaps remain. Future research should focus on:

-

Elucidating Affected Signaling Pathways: Transcriptomic and proteomic studies are needed to identify the specific cellular signaling pathways that are activated or inhibited in response to this compound treatment. This could reveal novel targets and provide a more detailed understanding of the fungal stress response to this drug.

-

Identifying Specific Resistance Mechanisms: Studies focusing on the selection and characterization of this compound-resistant mutants are crucial to identify the specific genetic mutations and molecular mechanisms responsible for resistance.

-

Expanding Efficacy Data: Further testing of this compound against a broader range of clinically relevant fungal pathogens, including a wider array of Aspergillus species and emerging multidrug-resistant fungi, is warranted.

A more complete understanding of this compound's mechanism of action and the corresponding fungal response will be invaluable for its potential clinical development and for the design of next-generation antifungal therapies.

References

The Antifungal Spectrum of Roseofungin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roseofungin, a polyene macrolide antibiotic, exhibits a broad spectrum of antifungal activity against a variety of pathogenic fungi. This technical guide provides an in-depth overview of the antifungal profile of this compound, including its mechanism of action, quantitative susceptibility data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antifungal agents.

Introduction

This compound is a pentaene antibiotic belonging to the polyene class of antifungals.[1][2] These compounds are known for their potent activity against a wide range of fungi.[3][4] this compound has demonstrated significant efficacy against clinically relevant yeasts, dermatophytes, and certain plant pathogenic fungi.[5][6] This document summarizes the current understanding of this compound's antifungal spectrum, mechanism of action, and the methodologies used for its characterization.

Mechanism of Action

As a polyene antibiotic, the primary mechanism of action of this compound involves the disruption of the fungal cell membrane's integrity.[3][7] The process can be summarized in the following steps:

-

Binding to Ergosterol (B1671047): this compound, like other polyenes, has a high affinity for ergosterol, the principal sterol component of fungal cell membranes. It preferentially binds to ergosterol over cholesterol, the predominant sterol in mammalian cell membranes, which accounts for its selective toxicity.[7][8]

-

Pore Formation: Upon binding to ergosterol, this compound molecules aggregate and insert themselves into the lipid bilayer, forming transmembrane channels or pores.[3][7]

-

Increased Membrane Permeability: The formation of these pores disrupts the osmotic integrity of the fungal cell membrane, leading to an uncontrolled leakage of essential intracellular components, such as ions (K+, Na+, H+), amino acids, and small organic molecules.[3][7]

-

Cell Death: The subsequent loss of cellular contents and the disruption of vital cellular processes ultimately result in fungal cell death.[7]

Antifungal Spectrum: Quantitative Data

The in vitro antifungal activity of this compound has been evaluated against a range of fungal species. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, is a key measure of antifungal potency.

Activity Against Candida Species

This compound demonstrates high activity against various clinical isolates of Candida, the causative agents of candidiasis.

| Fungal Species | Number of Strains | MIC Range (µg/mL) |

| Candida albicans | 9 | 0.00166 - 0.002 |

| Candida tropicalis | 2 | 2.0 |

| Candida krusei | 2 | 2.5 |

| Candida glabrata | 1 | 2.5 |

| Candida parapsilosis | 1 | 2.5 |

| Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against clinical isolates of various Candida species.[9] |

Activity Against Dermatophytes

This compound is also effective against dermatophytes, the fungi responsible for infections of the skin, hair, and nails.

| Fungal Species | MIC Range (µg/mL) |

| Trichophyton tonsurans | 0.78 - 3.12 |

| Trichophyton violaceum | 0.78 - 3.12 |

| Trichophyton soudanense | 0.78 - 3.12 |

| Trichophyton simii | 0.78 - 3.12 |

| Trichophyton ajelloi | 0.78 - 3.12 |

| Trichophyton vanbreuseghemii | 0.78 - 3.12 |

| Microsporum canis | 1.56 - 3.12 |

| Microsporum audouinii | 1.56 - 3.12 |

| Microsporum ferrugineum | 1.56 - 3.12 |

| Microsporum cookei | 1.56 - 3.12 |

| Microsporum gypseum | 1.56 - 3.12 |

| Microsporum vanbreuseghemii | 1.56 - 3.12 |

| Epidermophyton floccosum | 3.12 |

| Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against various dermatophyte species.[5] |

Activity Against Other Pathogenic Fungi

This compound has shown activity against other significant fungal pathogens.

| Fungal Species | MIC (µg/mL) |

| Aspergillus spp. | 4.6 - 8.33 |

| Cryptococcus neoformans | 4.69 |

| Sporotrichum schenckii | 7.29 |

| Hormodendrum spp. | 5.21 |

| Table 3: Minimum Inhibitory Concentrations (MICs) of this compound against other pathogenic fungi.[5] |

Activity Against Phytopathogenic Fungi

Experimental Protocols: Antifungal Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi (molds) and yeasts can be performed using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.

Principle

This method involves challenging the fungal isolate with serial twofold dilutions of the antifungal agent in a liquid broth medium. The MIC is determined as the lowest concentration of the drug that prevents visible growth of the organism after a specified incubation period.

Materials

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

-

RPMI 1640 broth medium with L-glutamine, without sodium bicarbonate, and buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0

-

Sterile 96-well microtiter plates

-

Fungal isolates

-

Sterile saline (0.85%)

-

Spectrophotometer

-

Incubator (35°C)

-

Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

Methodology

-

Preparation of Antifungal Stock Solution:

-

Prepare a stock solution of this compound by dissolving the powder in DMSO to a concentration of 1600 µg/mL.

-

-

Preparation of Antifungal Dilutions:

-

Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to achieve final concentrations typically ranging from 16 µg/mL to 0.03 µg/mL in the microtiter plate wells.

-

-

Inoculum Preparation:

-

Yeasts: Culture the yeast isolate on Sabouraud dextrose agar (B569324) at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

Molds: Grow the mold isolate on potato dextrose agar at 35°C until sporulation is observed. Harvest the conidia by flooding the plate with sterile saline and gently scraping the surface. Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL in RPMI 1640 medium.

-

-

Inoculation of Microtiter Plates:

-

Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds, or until sufficient growth is seen in the growth control well.

-

-

Reading of Results:

-

The MIC is determined as the lowest concentration of this compound at which there is a complete inhibition of visible growth as observed with the naked eye. For some fungistatic agents, a significant reduction (e.g., ≥50% or ≥80%) in growth compared to the growth control is used as the endpoint.

-

Conclusion

This compound exhibits a potent and broad-spectrum antifungal activity, particularly against clinically important Candida species and dermatophytes. Its mechanism of action, typical of polyene antibiotics, involves the disruption of the fungal cell membrane via interaction with ergosterol, leading to cell death. The standardized methodologies outlined in this guide provide a robust framework for the continued evaluation of this compound and other novel antifungal candidates. While its efficacy against phytopathogenic fungi is noted, further quantitative studies are warranted to fully elucidate its potential in agricultural applications. The data compiled in this technical guide underscore the potential of this compound as a valuable therapeutic agent in the management of fungal infections.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Susceptibility of Pythium insidiosum Isolates to Aminoglycoside Antibiotics and Tigecycline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resistance risk assessment of Rhizoctonia solani to four fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Molecular Characterization and Antifungal Susceptibility of Clinical Fusarium Species From Brazil [frontiersin.org]

- 5. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. f2g.com [f2g.com]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. Spread of Botrytis cinerea Strains with Multiple Fungicide Resistance in German Horticulture - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antifungal Activity of Roseofungin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roseofungin, a polyene antibiotic, has demonstrated significant in vitro antifungal activity against a range of clinically relevant fungal pathogens, particularly species of the genus Candida. This technical guide provides a comprehensive overview of the currently available data on the in vitro antifungal efficacy of this compound. It includes a summary of Minimum Inhibitory Concentration (MIC) data, detailed experimental protocols for antifungal susceptibility testing, and a proposed mechanism of action based on its classification as a polyene antibiotic. Visual diagrams are provided to illustrate the experimental workflow and the putative signaling pathway affected by this compound.

Introduction

The increasing incidence of invasive fungal infections, coupled with the emergence of antifungal resistance, necessitates the exploration of novel and effective antifungal agents. This compound, an antibiotic produced by Streptomyces roseoflavus var. roseofungini, has been identified as a promising candidate with potent antifungal properties.[1] This guide aims to consolidate the existing in vitro data on this compound to support further research and development efforts.

Quantitative Antifungal Activity

The in vitro antifungal activity of this compound has been primarily evaluated against various Candida species, which are common causes of opportunistic fungal infections. The primary metric for quantifying this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Candida Species

| Fungal Species | Number of Strains | MIC Range (µg/mL) |

| Candida albicans | 9 | 1.66 - 2.0 |

| Candida tropicalis | 2 | 2.0 |

| Candida krusei | 2 | 2.5 |

| Candida glabrata | 1 | 2.5 |

| Candida parapsilosis | 1 | 2.5 |

Data sourced from a study on the activity of this compound against clinical pathogens of vaginal candidiasis.[2]

The data indicates that this compound is most potent against Candida albicans, with consistently low MIC values.[2] Its activity against non-albicans species, while slightly lower, remains significant.[2]

Experimental Protocols

Standardized methods are crucial for the accurate and reproducible assessment of antifungal activity. The following are detailed protocols for the agar (B569324) diffusion and broth microdilution methods, which are commonly used for in vitro antifungal susceptibility testing.

Agar Diffusion Method

This method is used to determine the susceptibility of a fungus to an antifungal agent by measuring the diameter of the zone of growth inhibition around a disk or well containing the agent.

Experimental Workflow for Agar Diffusion Assay

Caption: Workflow for the Agar Diffusion Method.

Detailed Protocol:

-

Fungal Isolate Preparation:

-

Culture the fungal isolates on a suitable medium (e.g., Sabouraud Dextrose Agar) at 30-35°C for 24-48 hours.

-

Prepare a suspension of the fungal colonies in sterile saline or phosphate-buffered saline (PBS).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.

-

-

Medium Preparation:

-

Prepare Sabouraud Dextrose Agar (SDA) according to the manufacturer's instructions and pour it into sterile Petri dishes to a uniform depth.

-

Allow the agar to solidify completely before use.

-

-

Antifungal Agent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

-

Prepare serial dilutions of the this compound stock solution to obtain the desired concentrations.

-

-

Inoculation and Disc Application:

-

Dip a sterile cotton swab into the standardized fungal inoculum and rotate it against the side of the tube to remove excess fluid.

-

Swab the entire surface of the SDA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.

-

Aseptically apply sterile paper discs (6 mm in diameter) impregnated with different concentrations of this compound onto the surface of the inoculated agar.

-

A disc impregnated with the solvent alone should be used as a negative control.

-

-

Incubation and Measurement:

-

Invert the plates and incubate them at 35-37°C for 24-48 hours.

-

After incubation, measure the diameter of the zone of complete growth inhibition around each disc to the nearest millimeter.

-

Broth Microdilution Method

This method determines the MIC of an antifungal agent in a liquid medium and is considered a more quantitative assay.

Experimental Workflow for Broth Microdilution Assay

Caption: Workflow for the Broth Microdilution Method.

Detailed Protocol:

-

Fungal Isolate and Antifungal Preparation:

-

Prepare the fungal inoculum as described for the agar diffusion method.

-

Prepare a stock solution of this compound.

-

Perform two-fold serial dilutions of this compound in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

-

Include a growth control well (fungal inoculum without the drug) and a sterility control well (medium only).

-

-

Incubation:

-

Incubate the microtiter plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength using a microplate reader.

-

Mechanism of Action

This compound is classified as a polyene antibiotic.[1] The mechanism of action for polyenes is well-established and involves interaction with ergosterol (B1671047), a primary sterol component of the fungal cell membrane. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, ultimately leading to fungal cell death.

Proposed Signaling Pathway of this compound Action

Caption: Proposed Mechanism of Action of this compound.

This mechanism provides a fungal-specific target, as ergosterol is absent in mammalian cell membranes, which contain cholesterol instead. This selectivity contributes to the therapeutic potential of polyene antibiotics.

Conclusion

The available in vitro data strongly suggest that this compound is a potent antifungal agent, particularly against Candida species. Its classification as a polyene antibiotic provides a clear and well-understood mechanism of action. The standardized protocols provided in this guide will facilitate further research into the antifungal spectrum and efficacy of this compound. Future studies should focus on expanding the range of fungal species tested, investigating potential resistance mechanisms, and evaluating its efficacy in in vivo models to further validate its therapeutic potential.

References

- 1. [Identification with this compound of an antibiotic produced by Streptomyces roseoflavus strain A-23/791 and its undifferentiated variant] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Roseofungin for treating dermatophyte infections

An In-Depth Technical Guide to Roseofungin for the Treatment of Dermatophyte Infections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermatophytosis, a superficial fungal infection of keratinized tissues caused by dermatophytes from the Trichophyton, Microsporum, and Epidermophyton genera, remains a prevalent global health issue. The rise of chronic, recurrent, and treatment-resistant infections necessitates the exploration of novel and alternative antifungal agents. This compound, a polyene macrolide antibiotic, represents one such agent. Isolated from Streptomyces roseoflavus var. roseofungini, it has demonstrated a broad spectrum of antifungal activity and has been developed into a topical formulation for treating common dermatophyte infections like tinea pedis and tinea corporis. This guide provides a detailed technical overview of this compound, its mechanism of action, known efficacy, and the standardized protocols relevant to its evaluation.

Source and Chemical Properties

This compound is a natural product biosynthesized by the actinomycete Streptomyces roseoflavus var. roseofungini. As a member of the polyene antibiotic class, its structure features a large macrolide ring with multiple conjugated double bonds, which is responsible for its characteristic light-yellow color and its biological activity. This amphiphilic molecule possesses both a hydrophobic polyene region and a hydrophilic polyol region, enabling its interaction with lipid-containing cell membranes. It has been formulated for clinical use as a 2% topical ointment under the name this compound-AS®.[1][2][3]

Mechanism of Action

The primary mechanism of action for this compound, consistent with other polyene antibiotics like Amphotericin B, is the targeted disruption of the fungal cell membrane. The process is initiated by the high affinity of the this compound molecule for ergosterol, the principal sterol component in fungal cell membranes.

-

Ergosterol Binding: this compound selectively binds to ergosterol, inserting itself into the lipid bilayer.

-

Membrane Permeabilization: This binding leads to the formation of transmembrane channels or pores.

-

Ionic Imbalance: These pores disrupt the membrane's integrity, causing a rapid leakage of essential intracellular monovalent ions (K+, Na+) and small organic molecules.

-

Cell Death: The resulting loss of ionic homeostasis and vital cellular components leads to the cessation of metabolic activity and ultimately, fungal cell death.

This mechanism is selective for fungi as mammalian cells contain cholesterol instead of ergosterol, providing a therapeutic window.

In Vitro Efficacy Data

While the 2% topical formulation of this compound (this compound-AS®) has successfully completed Phase I, II, and III clinical trials demonstrating high therapeutic efficacy in treating dermatophytosis, specific Minimum Inhibitory Concentration (MIC) data against dermatophyte species are not widely available in peer-reviewed literature.[4] The product information states that this compound suppresses the growth of 39 pathogens, including those responsible for trichophytosis and microsporosis.[4]

To provide a quantitative context for its general antifungal potency, Table 1 summarizes the published MIC values of this compound against various clinical isolates of Candida.

Table 1: In Vitro Susceptibility of Candida Species to this compound

| Fungal Species | MIC Range (µg/mL) |

|---|---|

| Candida albicans | 1.66 - 2.0 |

| Candida tropicalis | 2.0 |

| Candida krusei | 2.5 |

| Candida glabrata | 2.5 |

| Candida parapsilosis | 2.5 |

Source: Data derived from studies on clinical pathogens of vaginal candidiasis.

For comparative purposes, Table 2 presents the typical MIC ranges for standard-of-care antifungal agents against the most common dermatophyte species. This highlights the therapeutic landscape into which this compound fits.

Table 2: Comparative In Vitro Activity of Standard Antifungal Agents Against Dermatophytes

| Antifungal Agent | Trichophyton rubrum MIC Range (µg/mL) | T. mentagrophytes MIC Range (µg/mL) | Microsporum canis MIC Range (µg/mL) |

|---|---|---|---|

| This compound | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available |

| Terbinafine | 0.002 - 0.25 | 0.001 - 0.5 | ≤0.03 - 0.25 |

| Itraconazole | 0.015 - 1.56 | 0.04 - 1.56 | 0.03 - >8.0 |

| Fluconazole | 0.19 - >64 | 0.09 - >64 | 0.25 - >64 |

| Griseofulvin | 0.062 - 5.07 | 0.125 - 5.07 | 0.25 - 16.0 |

Note: MIC ranges are compiled from multiple studies and can vary based on methodology and geographic origin of isolates. This compound's efficacy against these species is confirmed through clinical trials of its 2% topical formulation.[5][6][7][8]

Experimental Protocols

The standard method for determining the in vitro susceptibility of filamentous fungi, including dermatophytes, is the broth microdilution method detailed by the Clinical and Laboratory Standards Institute (CLSI) in document M38-A2. This protocol is essential for generating reproducible MIC data for agents like this compound.

CLSI M38-A2 Broth Microdilution Method (Summarized)

-

Inoculum Preparation:

-

Dermatophyte isolates are cultured on a sporulation-enhancing medium, such as potato dextrose agar (B569324), at 28-30°C for 7-15 days.

-

Conidia are harvested by flooding the agar surface with sterile saline and gentle scraping.

-

The resulting suspension is filtered to remove hyphal fragments.

-

The conidial suspension is adjusted using a spectrophotometer or hemocytometer to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

-

-

Antifungal Agent Preparation:

-

This compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution.

-

Serial twofold dilutions of the stock solution are prepared in RPMI 1640 medium (buffered with MOPS) directly in 96-well microtiter plates.

-

-

Inoculation and Incubation:

-

Each well is inoculated with the standardized fungal suspension.

-

A growth control well (no drug) and a sterility control well (no inoculum) are included.

-

The plates are incubated at 28-35°C for 4 to 7 days, depending on the growth rate of the species.

-

-

MIC Determination:

-

The Minimum Inhibitory Concentration (MIC) is determined visually or spectrophotometrically.

-

It is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥80%) of growth compared to the drug-free control well.

-

Conclusion

This compound is a potent polyene antibiotic with a well-established mechanism of action against fungal pathogens. Its development into the clinically effective topical formulation, this compound-AS®, confirms its activity against the dermatophytes that cause tinea corporis and tinea pedis. While specific in vitro MIC values against Trichophyton and Microsporum species are not broadly published, its successful clinical application underscores its potential as a valuable therapeutic agent in dermatology. Further publication of preclinical susceptibility data would be beneficial for comparative analysis and for defining its precise spectrum of activity within the field of medical mycology.

References

- 1. ТОО " ПРОМЫШЛЕННАЯ МИКРОБИОЛОГИЯ" производство противогрибкового лекарственного препарата "Розеофунгин-АС" мазь 2% в г.Алматы [rozeofungin-as.kz]

- 2. Розеофунгин–АС® (2%): инструкция по применению, показания. [drugs2.medelement.com]

- 3. researchgate.net [researchgate.net]

- 4. РОЗЕОФУНГИН-АС [pm-aks.kz]

- 5. Antifungal Susceptibility of Dermatophyte Isolates from Patients with Chronic and Recurrent Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Analysis of In vitro Susceptibility Profile of Dermatophytes Against 8 Antifungal Agents: A Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review of Antifungal Susceptibility Testing for Dermatophyte Fungi and It’s Correlation with Previous Exposure and Clinical Responses - PMC [pmc.ncbi.nlm.nih.gov]

The Antiviral Potential of Roseofungin: A Technical Whitepaper

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Roseofungin, a polyene macrolide antibiotic, has historically demonstrated a range of biological activities, including antifungal and, notably, antiviral properties. While recent research has predominantly focused on its efficacy against fungal pathogens, earlier studies have provided evidence of its potential as a broad-spectrum antiviral agent. This technical guide synthesizes the available data on the antiviral characteristics of this compound, presenting its known viral targets, and proposing a hypothetical mechanism of action based on its structural class. Due to the limited recent research specifically on the antiviral aspects of this compound, this paper also draws analogies from other polyene macrolides to provide a more complete, albeit speculative, picture. This guide aims to reignite scientific inquiry into this compound as a potential antiviral therapeutic by consolidating historical findings and outlining established experimental protocols for future research.

Introduction

This compound is a carbonyl-conjugated pentaene macrolide antibiotic.[1] Its primary established use is as an antifungal agent.[2][3] However, early investigations into its biological activity revealed promising antiviral effects against both RNA and DNA viruses. A key study from 1984 highlighted its efficacy against influenza A and B viruses, as well as its inhibitory action against variolovaccine virus and Rous sarcoma virus.[1][4] This initial evidence suggests that this compound's biological activities are not limited to fungal targets and may hold untapped potential in the field of virology. This document provides a comprehensive overview of the known antiviral properties of this compound, details relevant experimental methodologies, and visualizes a proposed mechanism of action.

Antiviral Spectrum and Efficacy (Quantitative Data)

Quantitative data on the antiviral efficacy of this compound is sparse in the available literature. The majority of the findings are qualitative descriptions of viral inhibition. To provide a comparative context, data for other polyene macrolides with known antiviral activity are also presented.

Table 1: Summary of Reported Antiviral Activity of this compound

| Virus Target | Virus Type | Reported Effect | Quantitative Data | Source |

| Influenza A virus | ssRNA, enveloped | Activity comparable to remantadin. | Not Available | [1][4] |

| Influenza B virus | ssRNA, enveloped | Active (advantage over remantadin). | Not Available | [1][4] |

| Variolovaccine virus | dsDNA, enveloped | Marked inhibition of plaque reduction. | Not Available | [1][4] |

| Rous sarcoma virus | ssRNA-RT, enveloped | Pronounced inhibitory effect on cell neoplastic transformation. | Not Available | [1][4] |

Table 2: Antiviral Efficacy of Other Polyene Macrolides (for comparison)

| Compound | Virus Target | Assay | Efficacy Metric (IC50/EC50) | Source |

| Amphotericin B | SARS-CoV-2 | TCID50 reduction | 1.24 µM | [3] |

Note: The data in Table 2 is for comparative purposes only and does not represent the efficacy of this compound.

Proposed Mechanism of Antiviral Action

The precise antiviral mechanism of this compound has not been elucidated. However, based on the known mechanism of polyene macrolides, a plausible hypothesis is the disruption of the host cell membrane, which in turn inhibits viral entry. Polyene antibiotics are known to interact with sterols in cell membranes, forming pores and altering membrane fluidity. This interaction could prevent the fusion of the viral envelope with the host cell membrane, a critical step for the entry of many enveloped viruses.

A proposed general mechanism for polyene macrolide antiviral activity involves the blockage of virus penetration through the cytoplasmic membrane.[4] This suggests that this compound may act at an early stage of the viral life cycle.

Below is a diagram illustrating this hypothetical mechanism of action.

Caption: Hypothetical mechanism of this compound's antiviral action.

Experimental Protocols

Detailed experimental protocols for the antiviral assessment of this compound are not explicitly available in the literature. However, based on the viruses it has been shown to inhibit, standard virological assays would be employed. The following are detailed methodologies for key experiments that would be suitable for further investigation of this compound's antiviral properties.

Plaque Reduction Neutralization Test (PRNT)

This assay is used to quantify the reduction in infectious virus particles.

-

Cell Culture: A confluent monolayer of susceptible cells (e.g., Vero cells for variolovaccine virus, MDCK cells for influenza virus) is prepared in 6-well or 12-well plates.

-

Virus Dilution: A stock of the virus is serially diluted to a concentration that produces a countable number of plaques (typically 50-100 plaque-forming units, PFU).

-

Compound Treatment: The cell monolayers are washed with phosphate-buffered saline (PBS), and then incubated with varying concentrations of this compound for a predetermined time.

-

Infection: The drug-containing medium is removed, and the cells are infected with the diluted virus for 1-2 hours to allow for viral adsorption.

-

Overlay: After infection, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) containing the respective concentrations of this compound. This restricts the spread of the virus to adjacent cells.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-4 days).

-

Visualization and Quantification: The cells are fixed (e.g., with 4% paraformaldehyde) and stained (e.g., with crystal violet). The plaques are then counted, and the concentration of this compound that reduces the plaque number by 50% (IC50) is calculated.

Caption: Workflow for a Plaque Reduction Neutralization Test.

Neuraminidase Inhibition Assay (for Influenza Virus)

This assay would determine if this compound directly inhibits the influenza neuraminidase enzyme, which is crucial for viral release.

-

Reagents: Influenza virus stock, a fluorescent substrate such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), and varying concentrations of this compound.

-

Assay Procedure:

-

The influenza virus is pre-incubated with different concentrations of this compound in a 96-well plate.

-

The MUNANA substrate is added to each well.

-

The plate is incubated to allow the neuraminidase enzyme to cleave the substrate.

-

The reaction is stopped, and the fluorescence of the released 4-methylumbelliferone (B1674119) is measured using a fluorometer.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the neuraminidase activity (IC50) is determined.

Caption: Logical flow of a Neuraminidase Inhibition Assay.

Conclusion and Future Directions

The existing, albeit dated, evidence suggests that this compound possesses antiviral properties worthy of re-investigation. Its activity against both RNA and DNA viruses indicates a potentially broad spectrum of action. The proposed mechanism of host cell membrane disruption is consistent with its classification as a polyene macrolide and represents a plausible target for antiviral intervention, particularly for enveloped viruses.

To fully understand the antiviral potential of this compound, future research should focus on:

-

Quantitative Efficacy Studies: Determining the IC50 and CC50 (50% cytotoxic concentration) values of this compound against a wide range of clinically relevant viruses using modern virological assays.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanism of its antiviral activity, including its effects on viral attachment, entry, replication, and egress.

-

In Vivo Studies: Evaluating the therapeutic efficacy and safety of this compound in animal models of viral infection.

The information presented in this whitepaper provides a foundational basis for renewed research into the antiviral properties of this compound. A deeper understanding of this compound could lead to the development of novel antiviral therapies.

References

- 1. [Virus-inhibiting properties of the carbonyl-conjugated pentaene this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Inhibiting Effect of Macrolide Polyene Antibiotics on Reproduction of Viruses | Bagirova | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]

Roseofungin: A Technical Guide to its Antifungal Action via Cell Membrane Disruption

For Researchers, Scientists, and Drug Development Professionals

Abstract